molecular formula C20H19N3O4 B11228568 1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11228568
M. Wt: 365.4 g/mol
InChI Key: BEWBLEPAPUADIJ-UHFFFAOYSA-N
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Description

1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a quinoline core, a methoxyphenyl group, and a carbamoyl moiety

Preparation Methods

The synthesis of 1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial effects.

    Material Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It can be used as a probe or ligand in biological studies to investigate enzyme interactions, receptor binding, and cellular pathways.

Mechanism of Action

The mechanism of action of 1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, affecting cellular signaling pathways and leading to therapeutic effects.

Comparison with Similar Compounds

1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can be compared with other quinoline derivatives and carbamoyl compounds. Similar compounds include:

    Quinoline-4-carboxamide: Lacks the methoxyphenyl and carbamoyl groups, resulting in different chemical and biological properties.

    4-Methoxyphenylcarbamate: Contains the methoxyphenyl group but lacks the quinoline core, leading to different reactivity and applications.

    N-Methyl-2-oxo-1,2-dihydroquinoline: Similar quinoline core but lacks the methoxyphenyl and carbamoyl groups, affecting its overall properties.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

1-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C20H19N3O4/c1-21-20(26)16-11-19(25)23(17-6-4-3-5-15(16)17)12-18(24)22-13-7-9-14(27-2)10-8-13/h3-11H,12H2,1-2H3,(H,21,26)(H,22,24)

InChI Key

BEWBLEPAPUADIJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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